molecular formula C18H26BrNO3 B11829855 methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate

methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate

Cat. No.: B11829855
M. Wt: 384.3 g/mol
InChI Key: GLQDZVBKGSDBPR-KRWDZBQOSA-N
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Description

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate (CAS: 867022-53-5, molecular formula: C₁₃H₁₈BrNO₂) is a chiral ester derivative of L-valine, featuring a 4-bromobenzyl group and a pentanoyl moiety. It serves as a critical intermediate in the synthesis of valsartan (trade name: Diovan), a non-peptide angiotensin II receptor blocker used to treat hypertension and heart failure .

Properties

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

methyl (2S)-2-[(4-bromophenyl)methyl-pentanoylamino]-3-methylbutanoate

InChI

InChI=1S/C18H26BrNO3/c1-5-6-7-16(21)20(17(13(2)3)18(22)23-4)12-14-8-10-15(19)11-9-14/h8-11,13,17H,5-7,12H2,1-4H3/t17-/m0/s1

InChI Key

GLQDZVBKGSDBPR-KRWDZBQOSA-N

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)Br)[C@@H](C(C)C)C(=O)OC

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)Br)C(C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate typically involves a multi-step process. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester bond in the valinate moiety can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the primary applications of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate is as an intermediate in the synthesis of pharmaceuticals. A notable example is its use in the preparation of valsartan , an angiotensin II receptor antagonist used for treating high blood pressure and heart failure. The synthesis involves a Negishi cross-coupling reaction where this compound reacts with ortho-metalated 5-phenyl-1-trityl-1H-tetrazole, facilitated by a palladium catalyst .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In various xenograft models, the compound demonstrated tumor growth inhibition rates of up to 60% at doses of 20 mg/kg . These findings suggest its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in models of induced arthritis. Significant reductions in paw swelling were observed following treatment, indicating its potential utility in managing inflammatory conditions .

Case Study on Cancer Treatment

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : The compound induced significant apoptosis in cancer cells while sparing normal cells, suggesting a targeted therapeutic effect.

Case Study on Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Effective inhibition of growth was noted in multi-drug resistant strains, highlighting its potential as an antimicrobial agent .

Synthetic Methodologies

This compound serves as a versatile building block in synthetic organic chemistry. Its applications extend to:

  • Cross-Coupling Reactions : Employed in various transition-metal-catalyzed reactions, facilitating the formation of complex organic molecules.
  • Acylation Reactions : Useful in acylation processes to synthesize derivatives with enhanced pharmacological properties .

Mechanism of Action

The mechanism of action of methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate involves its interaction with specific molecular targets. The bromobenzyl group can interact with aromatic residues in proteins, while the valinate moiety may be involved in hydrogen bonding and hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features:

  • L-Valine backbone : Ensures stereochemical compatibility with biological targets.
  • 4-Bromobenzyl group : Enhances lipophilicity and facilitates cross-coupling reactions (e.g., Negishi coupling) during valsartan synthesis .
  • Pentanoyl and methyl ester groups: Improve solubility and stability during synthetic steps .

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Derivatives

Compound Name Structural Features Key Differences Applications/Properties References
Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate 4-Bromobenzyl, L-valine, ester Reference compound Valsartan intermediate
N-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine (2c) 4-Chlorobenzyl, triazole ring Chlorine substituent; triazole moiety Antimicrobial potential
N-((1-(4-Iodobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenamine 4-Iodobenzyl, triazole ring Iodine substituent; larger halogen Enhanced reactivity in coupling

Analysis :

  • Halogen Effects : Bromine offers a balance between reactivity and stability in cross-coupling reactions, whereas chlorine and iodine may alter electronic properties (e.g., iodine’s polarizability enhances nucleophilic substitution rates) .
  • Triazole vs. Ester : Triazole-containing derivatives (e.g., 2c) exhibit divergent biological activities (e.g., antimicrobial) compared to the valsartan intermediate .

Biphenyl and Cyano-Substituted Analogs

Compound Name Structural Features Key Differences Applications/Properties References
Methyl N-[(2'-bromobiphenyl-4-yl)methyl]-N-pentanoyl-L-valinate (7) 2'-Bromobiphenyl, extended aromatic system Biphenyl group enhances π-π stacking Intermediate for advanced aryl coupling
Methyl N-[(2'-cyanobiphenyl-4-yl)methyl]-N-pentanoyl-L-valinate (9) 2'-Cyano substituent Electron-withdrawing cyano group Alters electronic density for reactivity modulation

Analysis :

  • Cyano Substitution: The cyano group in Compound 9 withdraws electron density, accelerating electrophilic reactions but reducing solubility compared to bromine .

Stereochemical and Functional Group Variants

Compound Name Structural Features Key Differences Applications/Properties References
Methyl N-(4-bromobenzyl)-N-pentanoyl-D-valinate D-valine configuration Stereoisomer with inverted chirality Reduced bioactivity in valsartan synthesis
N-(4-bromobenzyl)-N-pentanoyl-L-valine Carboxylic acid (hydrolyzed ester) Increased polarity, lower logP Potential metabolite or prodrug

Analysis :

  • L vs. D Isomers : The L-valine configuration is critical for valsartan’s pharmacological activity, as D-isomers fail to align with biological targets .
  • Ester vs. Carboxylic Acid: Hydrolysis of the methyl ester (e.g., to N-(4-bromobenzyl)-N-pentanoyl-L-valine) increases water solubility but reduces membrane permeability .

Heterocyclic Derivatives

Compound Name Structural Features Key Differences Applications/Properties References
N-{4-[(4-Bromophenyl)sulfonyl]-}1,2,3,4-Tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide Sulfonyl, oxadiazole ring Heterocyclic core with sulfonyl group Antimicrobial, antioxidant activities

Analysis :

  • Oxadiazole vs. Ester : The oxadiazole ring introduces hydrogen-bonding capacity, enhancing interactions with enzymes or receptors in antimicrobial applications .

Data Tables

Table 1: Physical-Chemical Properties

Compound Name Molecular Weight logP (Predicted) PSA (Ų) Reference
This compound 300.19 3.2 46.3
N-(4-bromobenzyl)-N-pentanoyl-L-valine 286.16 2.1 63.3

Biological Activity

Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Valinate Derivative : The starting material is L-valine, which is protected and reacted with pentanoyl chloride to form the pentanoyl derivative.
  • Bromobenzyl Substitution : The bromobenzyl group is introduced via nucleophilic substitution, where 4-bromobenzyl bromide reacts with the valinate derivative.
  • Methyl Esterification : Finally, methyl esterification is performed to obtain the methyl ester form of the compound.

The overall reaction can be summarized as follows:

L Valine+Pentanoyl Chloride+4 Bromobenzyl BromideMethyl N 4 bromobenzyl N pentanoyl L valinate\text{L Valine}+\text{Pentanoyl Chloride}+\text{4 Bromobenzyl Bromide}\rightarrow \text{Methyl N 4 bromobenzyl N pentanoyl L valinate}

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For example, derivatives of valine have shown effectiveness against various bacterial strains. The introduction of halogenated aromatic groups often enhances this activity due to increased lipophilicity and potential interactions with microbial membranes.

Compound TypeActivityReference
Valine DerivativesAntibacterial
Halogenated AromaticsEnhanced Membrane Interaction

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. These compounds often induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

  • Case Study : A study demonstrated that similar valine derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis at concentrations as low as 10 µM. This suggests that this compound may possess similar properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Compounds with a similar structure can interfere with ribosomal function, leading to reduced protein synthesis in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives are known to increase ROS levels, which can lead to oxidative stress and subsequent cell death in cancer cells.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects. In vitro studies have shown that it can:

  • Induce cell cycle arrest in the G1 phase.
  • Upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins.

Q & A

Q. What are the standard synthetic protocols for methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate, and how is its purity validated?

The synthesis typically involves a multi-step procedure:

  • Step 1 : Nucleophilic substitution between 4-bromobenzyl bromide and L-valine derivatives to form the N-(4-bromobenzyl) intermediate.
  • Step 2 : Acylation with pentanoyl chloride under basic conditions (e.g., triethylamine) to introduce the pentanoyl group.
  • Final Step : Methyl esterification of the carboxylic acid group using methanol and a catalytic acid.
    Characterization : Validate purity via elemental analysis, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS). For structural confirmation, 2D NMR techniques (e.g., COSY, HSQC) are critical to resolving stereochemical ambiguities .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups in valine, bromobenzyl aromatic protons). ¹³C NMR confirms carbonyl and quaternary carbons.
  • Mass Spectrometry : HRMS determines molecular weight and fragmentation patterns to verify the molecular formula.
  • FTIR : Validates functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, amide N-H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields and minimize side products during synthesis?

  • Factorial Design : Use a 2^k factorial design to test variables (e.g., temperature, solvent polarity, reaction time). For example, polar aprotic solvents (DMF, DMSO) may enhance nucleophilicity in the substitution step.
  • Kinetic Monitoring : Employ in-situ techniques like IR spectroscopy to track intermediate formation and adjust conditions dynamically.
  • Byproduct Analysis : LC-MS or GC-MS can identify side products (e.g., over-acylation or hydrolysis derivatives), guiding reagent stoichiometry adjustments .

Q. How should contradictory spectroscopic data (e.g., inconsistent NMR shifts) be resolved?

  • 2D NMR Techniques : HSQC and HMBC can resolve overlapping signals by correlating proton and carbon shifts.
  • Isotopic Labeling : Introduce deuterated analogs to simplify spectra (e.g., deuterated methanol for esterification).
  • Cross-Validation : Compare data with computational simulations (DFT-based NMR chemical shift predictions) or reference compounds from databases like NIST Chemistry WebBook .

Q. What strategies are effective for studying the compound’s interaction with biological targets?

  • Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding modes with enzymes or receptors, focusing on the bromobenzyl moiety’s hydrophobic interactions.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
  • Fluorescence Quenching Assays : Monitor changes in fluorescence intensity upon target binding, as demonstrated in analogous sulfonamide studies .

Q. How can researchers validate the compound’s stability under experimental conditions (e.g., in vitro assays)?

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze degradation products via HPLC-MS.
  • Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C) and monitor purity over time using validated analytical methods .

Methodological Design & Theoretical Frameworks

Q. What experimental designs are suitable for comparative studies of analogs (e.g., bromo vs. chloro derivatives)?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., halogen variation, alkyl chain length) and test biological activity.
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, steric bulk) with activity data .

Q. How should researchers integrate theoretical frameworks into mechanistic studies?

  • Computational Chemistry : Use density functional theory (DFT) to model reaction pathways (e.g., transition states in acylation steps).
  • Pharmacophore Modeling : Identify critical binding features (e.g., hydrogen bond acceptors in the pentanoyl group) to guide target identification .

Data Interpretation & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity assays?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
  • Error Propagation Analysis : Quantify uncertainty in derived parameters (e.g., confidence intervals for IC₅₀) using bootstrapping .

Q. How can researchers address reproducibility challenges in synthetic protocols?

  • Detailed Reaction Logs : Document exact conditions (e.g., solvent batch, humidity).
  • Collaborative Validation : Share samples with independent labs for cross-validation of spectral data and bioassay results .

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